4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl
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Overview
Description
4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl is an organic compound that features a biphenyl core substituted with a benzyloxy group at the 4’ position and a trifluoromethyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as Umemoto’s reagents or other trifluoromethylating agents.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction where a benzyl alcohol derivative reacts with the biphenyl core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl can undergo various types of chemical reactions:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4’-(Methoxy)-2-(trifluoromethyl)-1,1’-biphenyl: Similar structure but with a methoxy group instead of a benzyloxy group.
4’-(Benzyloxy)-2-(methyl)-1,1’-biphenyl: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
4’-(Benzyloxy)-2-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets .
Properties
IUPAC Name |
1-phenylmethoxy-4-[2-(trifluoromethyl)phenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O/c21-20(22,23)19-9-5-4-8-18(19)16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAJMBTXTTUNLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716684 |
Source
|
Record name | 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314988-09-4 |
Source
|
Record name | 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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